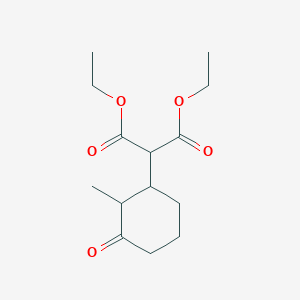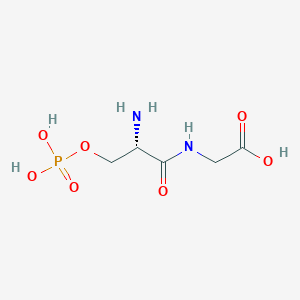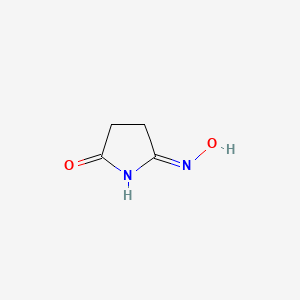
Succinimide, monooxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinimide, monooxime is an organic compound that belongs to the class of imides. It is a derivative of succinimide, where one of the carbonyl groups is replaced by an oxime group. This compound is known for its diverse applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Succinimide, monooxime can be synthesized through the reaction of succinic anhydride with hydroxylamine. The reaction typically involves the following steps:
Formation of Succinimide: Succinic anhydride reacts with ammonia or an amine to form succinimide.
Oximation: The succinimide is then treated with hydroxylamine to replace one of the carbonyl groups with an oxime group, forming this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. Common methods include:
Analyse Des Réactions Chimiques
Types of Reactions
Succinimide, monooxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group back to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Hydroxylamine, hydrazine, and other nucleophiles can be used for substitution reactions.
Major Products
Nitroso Compounds: Formed through oxidation.
Amines: Produced via reduction.
Substituted Imides: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Succinimide, monooxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticonvulsant and in the development of therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of succinimide, monooxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its role as an enzyme inhibitor and in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinimide: The parent compound, used in various industrial and pharmaceutical applications.
N-Hydroxysuccinimide: Known for its use in peptide synthesis and protein labeling.
N-Bromosuccinimide: Widely used as a brominating agent in organic synthesis.
Uniqueness
Succinimide, monooxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in specific applications where other succinimides may not be as effective.
Propriétés
Numéro CAS |
6158-14-1 |
|---|---|
Formule moléculaire |
C4H6N2O2 |
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
(5E)-5-hydroxyiminopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O2/c7-4-2-1-3(5-4)6-8/h8H,1-2H2,(H,5,6,7) |
Clé InChI |
JGBHARRDIYSHKE-UHFFFAOYSA-N |
SMILES isomérique |
C\1CC(=O)N/C1=N/O |
SMILES canonique |
C1CC(=O)NC1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B14734903.png)



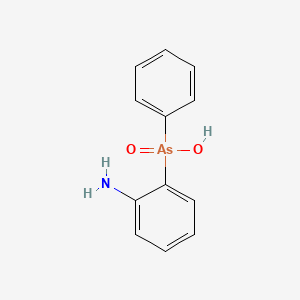
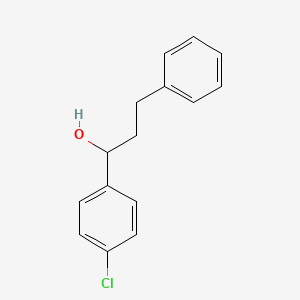



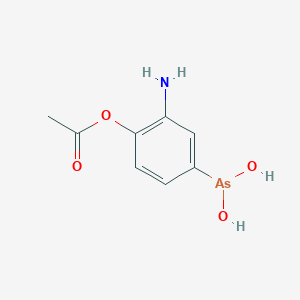

![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
